molecular formula C14H10F2O2 B1440664 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone CAS No. 1300582-07-3

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Cat. No.: B1440664
CAS No.: 1300582-07-3
M. Wt: 248.22 g/mol
InChI Key: BOFZSKWOUJCXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of two fluorine atoms attached to phenyl rings and a ketone functional group

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 5-fluoro-2-hydroxybenzene reacts with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-2-phenylethanone: Lacks fluorine atoms, resulting in different chemical and biological properties.

    1-(4-Fluorophenyl)-2-(3-fluorophenyl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone is unique due to the specific positioning of fluorine atoms and the presence of both hydroxyl and ketone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZSKWOUJCXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluorophenylacetic acid (7.33 g, 47.56 mmoles) was dissolved in 25 ml dichloromethane. To this mixture, oxalylchloride (7.54 g, 59.46 mmoles) and DMF (3 drops) were added at 0° C. and stirred for 30 min. The solvent was evaporated and dissolved in 25 ml dichloromethane. To this mixture, 4-fluoroanisole (5.00 g, 39.64 mmoles) was added and cooled to 0° C. At 0° C. AlCl3 (7.95 g, 59.46 mmoles) was added and the reaction mixture was warmed to RT and stirred for 12 h. The reaction mixture was quenched by the addition of 2N HCl, extracted with ethyl acetate, dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as colourless solid (4.5 g, 45% yield. 1H-NMR (δ ppm, DMSO-D6, 400 MHz): δ 11.34(s,1H), 7.75(dd, J=9.4,3.1 Hz, 1H), 7.42(m, 2H), 7.12(m, 3H), 7.05(dd, J=9.0,4.5 Hz, 1H), 4.47(s, 2H).
Quantity
7.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
7.95 g
Type
reactant
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.